Cas no 885274-52-2 (4-Oxazolecarboxaldehyde,2-(2-aminophenyl)-)
4-Oxazolecarboxaldehyde,2-(2-aminophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxazolecarboxaldehyde,2-(2-aminophenyl)-
- 2-(2-aminophenyl)-1,3-oxazole-4-carbaldehyde
- 2-(2-Amino-phenyl)-oxazole-4-carbaldehyde
- 2-(2-AMINOPHENYL)OXAZOLE-4-CARBALDEHYDE,
- 2,6-DIPHENYL-4-(TRIFLUOROMETHYL)PYRIDINE
- 4-Oxazolecarboxaldehyde,2-(2-aminophenyl)
- 2-(2-Aminophenyl)oxazole-4-carbaldehyde
- DTXSID10695845
- AKOS006295645
- SCHEMBL2559548
- FT-0748371
- A862020
- 885274-52-2
- AB27512
- DB-077591
-
- MDL: MFCD06738623
- Inchi: 1S/C10H8N2O2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2
- InChI Key: YLSHXAYLBUAOHB-UHFFFAOYSA-N
- SMILES: O1C=C(C=O)N=C1C1C=CC=CC=1N
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1A^2
- XLogP3: 1.1
Experimental Properties
- PSA: 69.12000
- LogP: 2.31750
4-Oxazolecarboxaldehyde,2-(2-aminophenyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Oxazolecarboxaldehyde,2-(2-aminophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190773-1g |
2-(2-Amino-phenyl)-oxazole-4-carbaldehyde |
885274-52-2 | 95% | 1g |
$787 | 2021-08-05 | |
| Chemenu | CM190773-1g |
2-(2-Amino-phenyl)-oxazole-4-carbaldehyde |
885274-52-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A112723-1g |
2-(2-Aminophenyl)oxazole-4-carbaldehyde |
885274-52-2 | 95+% | 1g |
$664.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747458-1g |
2-(2-Aminophenyl)oxazole-4-carbaldehyde |
885274-52-2 | 98% | 1g |
¥6972.00 | 2024-04-27 |
4-Oxazolecarboxaldehyde,2-(2-aminophenyl)- Suppliers
4-Oxazolecarboxaldehyde,2-(2-aminophenyl)- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Oxazolecarboxaldehyde,2-(2-aminophenyl)-
4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)-: A Comprehensive Overview
4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- (CAS No: 885274-52-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an oxazole ring with a carboxaldehyde group and a substituted phenyl moiety. The presence of the amino group on the phenyl ring adds to its reactivity and potential for further functionalization. Recent studies have highlighted its role in various biochemical pathways, making it a promising candidate for drug discovery and development.
The oxazole ring in this compound is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structure contributes to the molecule's stability and ability to participate in hydrogen bonding, which is crucial for its interactions with biological targets. The carboxaldehyde group introduces additional reactivity, enabling the compound to undergo various condensation reactions, such as the formation of imines or enamine linkages. These properties make 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- a versatile building block in organic synthesis.
Recent advancements in synthetic methodologies have allowed for the efficient synthesis of 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)-. Researchers have employed green chemistry principles to develop environmentally friendly routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also reduce the environmental footprint of the production process. The compound's synthesis has been optimized to meet the demands of large-scale production for pharmaceutical applications.
The pharmacological profile of 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory and antioxidant agent. The compound has shown efficacy in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related diseases.
In terms of therapeutic applications, 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- has been investigated for its potential in treating neurodegenerative disorders. Studies have shown that it can modulate neurotransmitter systems and protect against neuronal damage caused by oxidative stress. Its ability to cross the blood-brain barrier further enhances its suitability for central nervous system-related therapies.
The CAS No: 885274-52-2 designation underscores the importance of this compound in chemical databases and regulatory frameworks. Its inclusion in major pharmacological databases facilitates its identification and tracking across various research platforms. This ensures that researchers can easily access information about its properties, safety profile, and regulatory status.
Moreover, 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- has found applications beyond pharmacology. It serves as a valuable tool in analytical chemistry for studying reaction mechanisms and catalytic processes. Its unique reactivity makes it an ideal substrate for exploring novel synthetic pathways and catalysts.
Looking ahead, ongoing research aims to explore the full potential of 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- in drug delivery systems. Scientists are investigating its ability to act as a carrier for bioactive molecules, enhancing their solubility and bioavailability. This could pave the way for innovative therapeutic strategies targeting chronic diseases.
In conclusion, 4-Oxazolecarboxaldehyde, 2-(2-aminophenyl)- (CAS No: 885274-52-) stands out as a multifaceted compound with diverse applications in chemistry and medicine. Its unique structure, reactivity, and pharmacological properties make it a valuable asset in both academic research and industrial development. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing healthcare solutions.
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